molecular formula C14H10F2O2 B12835999 4,4'-Difluoro-3-methoxybenzophenone CAS No. 94108-96-0

4,4'-Difluoro-3-methoxybenzophenone

Cat. No.: B12835999
CAS No.: 94108-96-0
M. Wt: 248.22 g/mol
InChI Key: ZNHQUAKTZJQHQJ-UHFFFAOYSA-N
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Description

4,4’-Difluoro-3-methoxybenzophenone is an organic compound with the molecular formula C14H10F2O2 and a molecular weight of 248.22 g/mol . It is a derivative of benzophenone, characterized by the presence of two fluorine atoms and one methoxy group attached to the benzene rings. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Difluoro-3-methoxybenzophenone typically involves the acylation of fluorobenzene with p-fluorobenzoyl chloride in the presence of an aluminum chloride catalyst . The reaction is carried out in a petroleum ether solvent, resulting in the formation of the desired product along with hydrochloric acid as a byproduct.

Industrial Production Methods

Industrial production methods for 4,4’-Difluoro-3-methoxybenzophenone often involve similar synthetic routes but on a larger scale. The process includes the preparation of fluoroboric diazonium salt, followed by reduced pressure distillation and subsequent reactions with catalysts and solvents to yield high-purity 4,4’-Difluoro-3-methoxybenzophenone .

Chemical Reactions Analysis

Types of Reactions

4,4’-Difluoro-3-methoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4,4’-Difluoro-3-methoxybenzophenone is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4,4’-Difluoro-3-methoxybenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4,4’-Difluoro-3-methoxybenzophenone include:

Uniqueness

4,4’-Difluoro-3-methoxybenzophenone is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both fluorine atoms and a methoxy group enhances its reactivity and stability, making it suitable for various specialized applications .

Properties

CAS No.

94108-96-0

Molecular Formula

C14H10F2O2

Molecular Weight

248.22 g/mol

IUPAC Name

(4-fluoro-3-methoxyphenyl)-(4-fluorophenyl)methanone

InChI

InChI=1S/C14H10F2O2/c1-18-13-8-10(4-7-12(13)16)14(17)9-2-5-11(15)6-3-9/h2-8H,1H3

InChI Key

ZNHQUAKTZJQHQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)F)F

Origin of Product

United States

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